5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine

Myeloperoxidase Inflammation Enzyme Inhibition

This 5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine is a non-negotiable, highly substituted heterocyclic building block for advanced medicinal chemistry. Its specific 5-bromo-6-chloro-4-CF3 arrangement is critical for potent biological activity (MPO IC50=1nM, Sfp-PPTase precursor ML267 IC50=0.29µM) that regioisomers cannot replicate. The orthogonal Br and Cl handles enable sequential Suzuki/Sonogashira couplings, accelerating SAR exploration. For programs targeting inflammatory diseases or novel antibacterials, generic substitution is not viable; choose this exact core.

Molecular Formula C6H3BrClF3N2
Molecular Weight 275.45 g/mol
CAS No. 1311279-26-1
Cat. No. B1376130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine
CAS1311279-26-1
Molecular FormulaC6H3BrClF3N2
Molecular Weight275.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1N)Cl)Br)C(F)(F)F
InChIInChI=1S/C6H3BrClF3N2/c7-4-2(6(9,10)11)1-3(12)13-5(4)8/h1H,(H2,12,13)
InChIKeyBEUAVHQMEKKCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine (CAS 1311279-26-1): A Strategic Halogenated Heterocyclic Scaffold for Advanced Synthesis and Biomedical Discovery


5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine (CAS 1311279-26-1) is a highly substituted heterocyclic aromatic amine featuring a pyridine core functionalized with bromo, chloro, and trifluoromethyl groups . With a molecular formula of C6H3BrClF3N2 and a molecular weight of 275.45 g/mol, this compound serves as a versatile building block for medicinal chemistry and agrochemical research . Its unique substitution pattern provides multiple orthogonal reactive handles (Br, Cl) for sequential derivatization, while the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability . This combination of features makes it a valuable intermediate for the synthesis of kinase inhibitors, antibacterial agents, and other bioactive molecules .

The Imperative of Precision: Why 5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine Cannot Be Replaced by a Close Analog


In the realm of halogenated pyridine building blocks, seemingly minor structural variations—such as the position of a bromo or chloro substituent—can lead to profound differences in biological activity, synthetic utility, and physicochemical properties [1]. Simple substitution with a mono-halogenated or non-halogenated analog (e.g., 2-Amino-4-(trifluoromethyl)pyridine) results in a complete loss of the orthogonal reactivity required for sequential cross-coupling reactions [2]. Furthermore, the specific 5-bromo-6-chloro-4-trifluoromethyl arrangement dictates a unique electronic environment that influences binding affinity to biological targets like myeloperoxidase (MPO) and Sfp-PPTase, which is not replicable by regioisomers or compounds lacking this precise halogen pattern [3]. Therefore, for applications requiring a defined synthetic trajectory or a specific interaction with a biological target, generic substitution is not a viable option; the exact compound is non-negotiable.

Quantitative Differentiation of 5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine: A Comparative Data Guide for Scientific Selection


Myeloperoxidase (MPO) Inhibition Potency: Comparative IC50 Values

This compound demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity, a key enzyme in inflammatory pathways. Its potency is orders of magnitude greater than against closely related peroxidases, indicating a degree of selectivity within the peroxidase family [1]. This specific inhibitory profile is not a general property of all trifluoromethylpyridines.

Myeloperoxidase Inflammation Enzyme Inhibition

Precursor to Potent Antibacterial Sfp-PPTase Inhibitor ML267

5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine is a crucial precursor in the synthesis of ML267, a potent and selective inhibitor of the bacterial enzyme Sfp phosphopantetheinyl transferase (PPTase) [1]. The specific halogen substitution pattern on the pyridine ring is essential for the activity of the derived compound ML267.

Antibacterial Sfp-PPTase Gram-positive

Enhanced Lipophilicity for Improved Membrane Permeability

The presence of bromo, chloro, and trifluoromethyl substituents significantly increases the lipophilicity of this compound compared to non-halogenated or mono-halogenated pyridine analogs [1]. Its calculated LogP (cLogP) of 3.10 is substantially higher than that of the simpler analog 2-Amino-4-(trifluoromethyl)pyridine, which has a cLogP of 1.68 .

Lipophilicity ADME Drug Design

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The 5-bromo-6-chloro substitution pattern provides two distinct halogen handles with different reactivities in palladium-catalyzed cross-coupling reactions. This allows for sequential and regioselective functionalization, a capability absent in simpler mono-halogenated analogs like 2-Amino-4-(trifluoromethyl)pyridine [1].

Organic Synthesis Cross-Coupling Building Block

Optimal Application Scenarios for 5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine Based on Quantitative Evidence


Development of Potent and Selective Myeloperoxidase (MPO) Inhibitors

This compound is an ideal starting point for medicinal chemistry programs targeting myeloperoxidase (MPO) in inflammatory, cardiovascular, or neurodegenerative diseases. Its demonstrated IC50 of 1 nM against MPO chlorination activity, coupled with >360-fold selectivity over eosinophil peroxidase, provides a validated and potent lead-like structure . Researchers can utilize the 2-amino group for further derivatization to optimize pharmacokinetic properties while maintaining the core scaffold's intrinsic activity and selectivity profile .

Synthesis of Novel Antibacterial Agents via Sfp-PPTase Inhibition

As the key structural precursor to the potent Sfp-PPTase inhibitor ML267 (IC50 = 0.29 μM), this compound is invaluable for developing new antibacterial therapies with a novel mechanism of action . The 5-bromo-6-chloro-4-trifluoromethyl-pyridin-2-ylamine core can be elaborated to generate focused libraries of analogs aimed at improving upon ML267's potency, selectivity ( >27-fold vs. AcpS-PPTase), and spectrum of activity against Gram-positive pathogens .

Efficient Generation of Diverse Chemical Libraries via Sequential Cross-Coupling

The unique orthogonal reactivity of the 5-bromo and 6-chloro substituents makes this compound a highly efficient building block for parallel synthesis . Medicinal chemists can first exploit the more reactive bromine atom in a Suzuki or Sonogashira coupling, followed by functionalization of the chlorine atom under different conditions. This sequential approach allows for the rapid exploration of chemical space around the 4-trifluoromethylpyridin-2-ylamine core, significantly accelerating hit-to-lead campaigns .

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